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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Lysine-Specific Demethylase 5A (KDM5A),

also known as JARID1A or Retinoblastoma-Binding Protein 2 (RBP2). KDM5A is a critical

epigenetic modulator belonging to the KDM5 family of histone demethylases. Its primary

function involves the removal of di- and tri-methyl groups from lysine 4 on histone H3

(H3K4me2/me3), epigenetic marks strongly associated with active gene transcription.[1][2][3]

Consequently, KDM5A primarily acts as a transcriptional repressor.[2][4] Dysregulation of

KDM5A is implicated in a variety of human diseases, most notably cancer, where it contributes

to tumor progression, metastasis, and the development of therapeutic resistance.[3][5][6] This

document details its core functions, involvement in disease, relevant signaling pathways,

quantitative data on its activity, and key experimental protocols for its study.

Core Function: H3K4 Demethylation
KDM5A is a member of the Jumonji C (JmjC) domain-containing family of histone

demethylases, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[7] The enzymatic

reaction involves the oxidation of the methyl group on H3K4, leading to its removal as
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formaldehyde.[8] This demethylation of H3K4me3/me2, which are hallmarks of active gene

promoters, results in the repression of gene expression.[4][7]

The protein's structure includes several key domains that regulate its function and recruitment

to chromatin:[9][10]

JmjN and JmjC domains: Together, these form the catalytic core responsible for demethylase

activity.[9]

ARID (AT-rich interactive domain): A DNA-binding domain that helps target KDM5A to

specific genomic loci.[10][11]

PHD (Plant Homeodomain) fingers: KDM5A contains three PHD domains. PHD1 can bind to

unmethylated H3, which allosterically enhances catalytic activity, while PHD3 preferentially

binds to the H3K4me3 substrate, aiding in substrate recognition.[11][12]
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Caption: Core enzymatic function of KDM5A.

Role in Cancer and Therapeutic Resistance
Aberrant overexpression of KDM5A is a common feature in numerous cancers, including

breast, lung, prostate, ovarian, and pancreatic cancer.[1][2][13][14] Its oncogenic role is

multifaceted, impacting cell proliferation, survival, metastasis, and resistance to therapy.
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Mechanisms of KDM5A in Cancer:

Repression of Tumor Suppressors: KDM5A directly represses the expression of key tumor

suppressor genes and cell cycle inhibitors, such as p16, p21, p27, and the pro-apoptotic

protein BAK1, by removing the activating H3K4me3 marks from their promoters.[1][4][6]

Promotion of Epithelial-Mesenchymal Transition (EMT): In cancers like lung and ovarian,

KDM5A can induce EMT by down-regulating E-cadherin and up-regulating N-cadherin,

promoting invasion and metastasis.[6][13]

Angiogenesis: KDM5A can promote the expression of vascular endothelial growth factor

(VEGF) through the HIF-1α pathway, contributing to tumor angiogenesis.[6]

Drug Resistance: High KDM5A expression is strongly correlated with resistance to a wide

range of cancer therapies, including chemotherapy (paclitaxel, gemcitabine), targeted

therapies (gefitinib, trastuzumab), and radiation.[4][5][15][16] This is often achieved by

suppressing pro-apoptotic pathways and maintaining a drug-tolerant cellular state.[6][15]
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Caption: KDM5A's role in promoting cancer cell proliferation.

The table below summarizes the function of KDM5A and its downstream targets across various

cancer types.
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Cancer Type KDM5A Function
Key Downstream
Targets /
Mechanisms

Citations

Breast Cancer

Promotes

proliferation, drug

resistance,

metastasis.

Represses p21,

BAK1, p16, p27;

Induces ITGB1.

[1][4][6]

Lung Cancer

Promotes

proliferation, invasion,

angiogenesis, EMT.

Represses p27,

NOTCH1, NOTCH2;

Upregulates Cyclin

D1, ITGB1; Activates

Akt/HIF-1α/VEGF

pathway.

[1][6][15]

Ovarian Cancer

Promotes

proliferation, EMT,

metastasis, paclitaxel

resistance.

Upregulates N-

cadherin;

Downregulates E-

cadherin.

[5][13]

Prostate Cancer Promotes malignancy.
Represses KLF4 and

E-cadherin.
[1]

Gastric Cancer

Promotes proliferation

and cell cycle

progression.

Represses p16, p21,

p27.
[4]

Pancreatic Cancer

Promotes drug

resistance and

progression.

Upregulates

IGF2BP2; Redirects

mitochondrial

pyruvate metabolism.

[1][5]

Glioblastoma
Mediates resistance to

temozolomide (TMZ).

May modulate DNA

repair pathways (e.g.,

MGMT).

[5]

Acute Myeloid

Leukemia (AML)

Blocks cellular

differentiation.

Forms NUP98-

KDM5A fusion;

Maintains Hoxa gene

cluster expression.

[1][4]
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Involvement in Key Signaling Pathways
KDM5A function is integrated with major cellular signaling networks, often acting as a crucial

regulatory node.

p53 Signaling: KDM5A negatively regulates the p53 signaling pathway. It can suppress the

translation of p53 mRNA, thereby inhibiting its tumor-suppressive functions.[17] A regulatory

feedback loop exists where p53 can induce miR-34, which in turn suppresses KDM5A

expression.[17]

Akt Pathway: In lung cancer, KDM5A can be activated by the Akt pathway. This interaction

promotes HIF-1α-VEGF-induced angiogenesis and induces EMT, highlighting a connection

between signaling, epigenetics, and cancer progression.[6][18]

Wnt/β-catenin Signaling: During preadipocyte differentiation, KDM5A acts as a downstream

target of C/EBPβ to repress the expression of Wnt6. This inhibition of the Wnt/β-catenin

pathway is crucial for facilitating differentiation.[19]

Immune Response: Recent studies show KDM5A and KDM5B modulate immune responses

by suppressing the transcription of endogenous retroviral elements (ERVs).[20] This occurs

through the regulation of KRAB-zinc finger (KRAB-ZNF) genes, linking KDM5A to the innate

immune system and potentially tumor immunogenicity.[20]

Quantitative Data
This table presents the half-maximal inhibitory concentration (IC50) values for various small

molecule inhibitors against KDM5A and other KDM5 family members. Assays are typically

performed in vitro using purified recombinant enzymes.
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Inhibitor
KDM5A
IC50 (nM)

KDM5B
IC50 (nM)

KDM5C
IC50 (nM)

Assay Type Citation

2,4-PDCA 159 - - HTRF [8]

KDM5-C49 22 ± 4 24 ± 3 42 ± 13 AlphaLISA [21]

KDM5-C70 190 ± 40 250 ± 20 390 ± 50 AlphaLISA [21]

KDOAM-25 <100 <100 <100 Biochemical [22]

Note: IC50 values can vary based on assay conditions, enzyme construct, and substrate used.

Kinetic parameters for a KDM5A construct (residues 1-797) reacting with different H3K4-

methylated peptide substrates. The presence of an unmodified H3K4 peptide (H3K4me0) can

allosterically enhance activity.

Substrate
Effector
Peptide
(H3K4me0)

Km (µM) kcat (min⁻¹)
kcat/Km
(µM⁻¹min⁻¹)

Citation

H3(1-

15)K4me3
None 2.9 ± 0.6 0.057 ± 0.004 0.020 [23]

H3(1-

15)K4me3

10 µM H3(1-

15)
1.1 ± 0.2 0.44 ± 0.03 0.40 [23]

H3(1-

15)K4me2
None 1.4 ± 0.3 0.081 ± 0.005 0.058 [23]

H3(1-

15)K4me2

10 µM H3(1-

15)
0.6 ± 0.1 0.62 ± 0.03 1.0 [23]

Experimental Protocols & Workflows
This protocol outlines a homogeneous (no-wash) assay to measure the demethylase activity of

KDM5A by detecting the removal of the methyl group from a biotinylated H3K4me3 peptide

substrate.
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Materials:

Recombinant human KDM5A enzyme (e.g., amino acids 1-1090)[24]

Biotinylated Histone H3(1-21)K4me3 peptide substrate[8]

KDM5A Assay Buffer: 50 mM HEPES (pH 7.5-8.0), 100-200 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-

ketoglutarate, 2 mM ascorbic acid[11][25]

Anti-H3K4me2 primary antibody (specific to the product)

AlphaLISA Acceptor beads (e.g., anti-species IgG coated)

Streptavidin-coated Donor beads

384-well white microplate

Test compounds (inhibitors) dissolved in DMSO

Procedure:

Compound Plating: Add test compounds or DMSO (vehicle control) to the wells of the

microplate. The final DMSO concentration should be kept low (<1%).[24]

Enzyme Reaction: a. Prepare a master mix containing KDM5A enzyme and the biotinylated

H3K4me3 substrate in KDM5A Assay Buffer. b. Add the master mix to the wells to initiate the

enzymatic reaction. c. Incubate at room temperature for a defined period (e.g., 60 minutes).

[25]

Detection: a. Prepare a detection mix containing the anti-H3K4me2 antibody and AlphaLISA

Acceptor beads in an appropriate buffer. b. Add the detection mix to the wells and incubate

(e.g., 60 minutes at room temperature) to allow antibody-product binding. c. Add

Streptavidin-coated Donor beads to the wells (under subdued light) and incubate (e.g., 30-60

minutes at room temperature).

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal

generated is proportional to the amount of H3K4me2 product formed.
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Analysis: Calculate the percent inhibition for each compound concentration relative to

controls and determine IC50 values.

Step 1: Reaction Setup

Step 2: Product Detection

Step 3: Readout

Add KDM5A, H3K4me3-biotin
substrate, cofactors, and

test compound to well

Incubate at RT
(e.g., 60 min)

Enzymatic Reaction

Add Anti-H3K4me2 Ab
& Acceptor Beads

Incubate at RT
(e.g., 60 min)

Add Streptavidin
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(e.g., 30 min)

Read AlphaLISA signal

Calculate % Inhibition
and IC50 values
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Caption: Workflow for a KDM5A AlphaLISA enzymatic assay.

This protocol is used to identify the genome-wide binding sites of KDM5A.

Materials:

Cells of interest (approx. 2 x 10⁷ cells per IP)[26]

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Lysis buffers (for cell and nuclear lysis)

Sonicator or micrococcal nuclease (for chromatin shearing)

Anti-KDM5A antibody (ChIP-grade)[26]

Control IgG antibody (e.g., rabbit IgG)[26]

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

Reagents for NGS library preparation

Procedure:

Cross-linking: Treat cells with formaldehyde (e.g., 1% final concentration) to cross-link

proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate nuclei and lyse

them to release chromatin. Shear the chromatin into fragments of 100-500 bp using

sonication.[26]

Immunoprecipitation (IP): a. Pre-clear the chromatin lysate with Protein A/G beads to reduce

non-specific binding. b. Save a small aliquot of the lysate as an "input" control.[26] c.

Incubate the remaining lysate overnight with the anti-KDM5A antibody or control IgG. d. Add

Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes and Elution: Wash the beads several times with stringent buffers to remove non-

specifically bound chromatin. Elute the complexes from the beads.

Reverse Cross-links: Reverse the formaldehyde cross-links by heating in the presence of a

high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP

DNA and input DNA. Sequence the libraries using a next-generation sequencing platform.

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to

identify regions of significant KDM5A enrichment compared to the input control.[27][28]
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Caption: General workflow for a KDM5A ChIP-seq experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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